P2X4 Purinoceptor Antagonism: A Molecular Target Not Shared by Dimethyl Fumarate or Para-Chloro Isomers
The target compound demonstrates antagonist activity at recombinant rat P2X4 purinoceptors with an EC₅₀ of 10,000 ± n/a nM (10 µM) when tested at 30 µM in Xenopus oocytes [1]. In contrast, dimethyl fumarate (DMF)—the most clinically advanced fumaric acid derivative—exerts its primary pharmacological effects through Nrf2/KEAP1 pathway activation and glutathione depletion, with no reported P2X4 activity [2]. The 4-chloro (para) isomer (CAS 306935-74-0) has not been reported with P2X4 data in ChEMBL or BindingDB, and its documented activities center on MAO-B inhibition (IC₅₀ 1,290 nM) [3]. This target-level differentiation means the compound occupies a distinct pharmacological niche inaccessible to ester-based fumarates.
| Evidence Dimension | P2X4 receptor antagonist activity (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 10,000 nM (10 µM) at rat P2X4 expressed in Xenopus oocytes [1] |
| Comparator Or Baseline | Dimethyl fumarate: no reported P2X4 activity [2]; Para-chloro isomer (CAS 306935-74-0): no P2X4 data reported; documented MAO-B IC₅₀ = 1,290 nM [3] |
| Quantified Difference | Qualitatively distinct target engagement: P2X4 antagonism present in target compound, absent in comparators |
| Conditions | Recombinant rat P2X4 receptor, Xenopus oocyte expression system, two-electrode voltage clamp; assessed at 30 µM compound concentration (Jacobson et al., J Med Chem 2002) |
Why This Matters
For programs targeting P2X4-mediated neuropathic pain or inflammatory conditions, this compound provides a synthetically accessible fumaramic acid scaffold with documented P2X4 antagonist activity, whereas DMF and para-substituted analogs lack this target engagement entirely.
- [1] Jacobson KA, Jarvis MF, Williams M. Purine and pyrimidine (P2) receptors as drug targets. J Med Chem. 2002;45(19):4057-4093. Data for target compound: ChEMBL_147393 (CHEMBL751802), EC₅₀ 10,000 nM, recombinant rat P2X4 in Xenopus oocytes. View Source
- [2] Linker RA, Lee DH, Gold R. Dimethyl fumarate for treatment of multiple sclerosis: mechanism of action, effectiveness, and side effects. Curr Neurol Neurosci Rep. 2013;13(11):394. DMF mechanism: Nrf2 activation, NF-κB inhibition, glutathione depletion. View Source
- [3] BindingDB BDBM50412875 / CHEMBL515389. (E)-4-((4-chlorophenyl)amino)-4-oxobut-2-enoic acid. IC₅₀ = 1,290 nM against bovine mitochondrial MAO-B. No P2X4 data available. View Source
